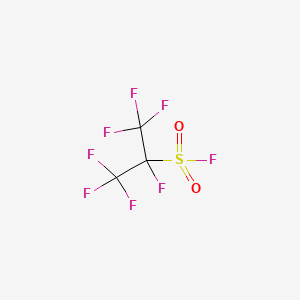

Perfluoro-2-propanesulfonyl fluoride

Description

BenchChem offers high-quality Perfluoro-2-propanesulfonyl fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Perfluoro-2-propanesulfonyl fluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1,1,2,3,3,3-heptafluoropropane-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F8O2S/c4-1(2(5,6)7,3(8,9)10)14(11,12)13 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBMGVRXEFBHTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)(F)S(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Properties of Perfluoro-2-propanesulfonyl Fluoride

This guide details the physicochemical properties, synthesis, and reactivity of Perfluoro-2-propanesulfonyl fluoride (also known as Heptafluoro-2-propanesulfonyl fluoride), a specialized organofluorine compound used in advanced materials science and medicinal chemistry.

Technical Guide & Whitepaper

Executive Summary

Perfluoro-2-propanesulfonyl fluoride (CAS 14856-91-8 ) is a highly fluorinated sulfonyl fluoride characterized by the presence of a bulky, electron-withdrawing heptafluoroisopropyl group. Unlike its linear isomer (perfluoro-1-propanesulfonyl fluoride), the branched structure of the 2-isomer imparts unique steric and electronic properties, making it a valuable reagent for introducing the perfluoroisopropyl motif into organic molecules and a robust candidate for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. This guide provides a comprehensive analysis of its physical constants, synthetic pathways, and reactivity profile.

Molecular Identity & Structural Analysis

The compound consists of a sulfonyl fluoride functional group (

| Property | Data |

| IUPAC Name | 1,1,1,2,3,3,3-Heptafluoropropane-2-sulfonyl fluoride |

| Common Name | Perfluoro-2-propanesulfonyl fluoride; Heptafluoroisopropylsulfonyl fluoride |

| CAS Number | 14856-91-8 |

| Molecular Formula | |

| Molecular Weight | 252.09 g/mol |

| SMILES | |

| Structural Features | Branched fluorocarbon tail; High steric hindrance at the |

3D Conformational Analysis

The bulky

Physicochemical Profile

The following data summarizes the key physical constants. Note that due to the specialized nature of this isomer, some values are derived from comparative analysis with the linear isomer (CAS 423-40-5) and experimental literature.

| Parameter | Value / Range | Notes |

| Physical State | Clear, colorless liquid | At standard temperature and pressure (STP). |

| Boiling Point | ~25–30 °C | Lower than the n-isomer (35–37 °C) due to branching and reduced surface area for van der Waals interactions. |

| Density | ~1.70 g/mL | Estimated based on perfluoroalkyl sulfonyl fluoride trends. |

| Refractive Index | ~ | Typical for highly fluorinated liquids. |

| Solubility | Fluorinous solvents, Ethers, THF | Immiscible with water; soluble in FC-72, Galden, and anhydrous organic solvents. |

| Vapor Pressure | High | Volatile liquid; requires handling in a fume hood or sealed system. |

| Stability | Moisture Sensitive | Slowly hydrolyzes in moist air to form perfluoro-2-propanesulfonic acid and HF. |

Synthesis & Manufacturing

The synthesis of perfluoro-2-propanesulfonyl fluoride is distinct from the linear isomer, which is typically made via electrochemical fluorination (Simons process). The branched isomer is often synthesized via nucleophilic addition to hexafluoropropene (HFP) .

Primary Synthetic Pathway: Fluoride-Catalyzed Addition

This method utilizes the generation of the heptafluoroisopropyl anion followed by trapping with sulfuryl fluoride (

-

Anion Generation: Fluoride ion (

), typically from -

Sulfonylation: The carbanion attacks the sulfur atom of sulfuryl fluoride (

). -

Elimination: Fluoride is eliminated, regenerating the catalyst and yielding the product.

Diagram 1: Synthesis Workflow

Caption: Fluoride-catalyzed synthesis of perfluoro-2-propanesulfonyl fluoride from hexafluoropropene.

Reactivity & Applications

The reactivity of perfluoro-2-propanesulfonyl fluoride is dominated by the Sulfur(VI) Fluoride Exchange (SuFEx) mechanism. The S-F bond is remarkably stable towards reduction and thermolysis but can be activated by specific Lewis bases or silyl ethers.

SuFEx Chemistry (Click Chemistry)

The compound serves as a "connector" molecule. The sulfonyl fluoride group reacts with silyl ethers (R-OTMS) or amines to form stable sulfonate or sulfonamide linkages.

-

Mechanism: The fluoride is a good leaving group only when the sulfur center is activated by a base (e.g., DBU) or when the silicon-fluorine bond formation drives the reaction (Si-F bond energy > 130 kcal/mol).

-

Selectivity: It is orthogonal to many other common reaction handles (alkynes, azides), allowing for late-stage functionalization of drug candidates.

Hydrolysis & Acidification

Hydrolysis yields perfluoro-2-propanesulfonic acid , a superacid utilized in proton exchange membranes (PEMs) and as a catalyst in organic synthesis.Diagram 2: Reactivity Profile

Caption: Primary reaction pathways including SuFEx-mediated sulfonamide and sulfonate formation.

Spectroscopic Characterization

Identification of CAS 14856-91-8 relies heavily on

-

F NMR (Typical Shifts, relative to

- : Singlet or broad peak around +40 to +50 ppm (highly dependent on solvent).

-

:

- groups: Doublet (due to coupling with adjacent F) around -70 to -75 ppm.

- group: Complex multiplet (septet) around -160 to -170 ppm.

-

IR Spectrum:

-

Strong absorptions at 1420–1460 cm⁻¹ (asymmetric

stretch) and 1200–1250 cm⁻¹ (C-F stretches).

-

Handling, Safety, & Storage

-

Hazard Classification: Corrosive (Skin Corr. 1B), Causes severe eye damage.

-

Storage: Store in a cool, dry place under inert gas (Nitrogen or Argon). Moisture sensitive.

-

Container: PTFE (Teflon) or HDPE containers are preferred over glass for long-term storage to prevent etching from trace HF formation.

-

PPE: Neoprene or Nitrile gloves, chemical splash goggles, and face shield. Handle strictly in a fume hood.

References

-

Huang, H. N., Lagow, R. J., & Roesky, H. W. (1991).[1] Novel synthesis of unusual classes of fluorocarbon organosulfur compounds using elemental fluorine as a reagent. Inorganic Chemistry, 30(4), 789–794. Link

-

ChemSRC. (2025). 1,1,1,2,3,3,3-Heptafluoro-2-propanesulfonyl fluoride (CAS 14856-91-8) Physicochemical Properties. Link

-

Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1] Angewandte Chemie International Edition, 53(36), 9430–9448. Link

-

SynQuest Laboratories. (2024). Product Specification: Perfluoro-2-propanesulfonyl fluoride.[2][1][3][4][5] Link

Sources

Molecular Structure, Stability, and Application Dynamics of Perfluoro-2-propanesulfonyl Fluoride: A Technical Whitepaper

Introduction & Strategic Importance

Perfluoro-2-propanesulfonyl fluoride (PFPrSF), characterized by the chemical formula

Unlike traditional alkylsulfonyl chlorides, which are prone to rapid hydrolysis and thermal degradation, PFPrSF leverages the unique properties of the sulfonyl fluoride (

Molecular Architecture and Physicochemical Causality

The exceptional stability and distinct reactivity profile of PFPrSF are direct consequences of its molecular architecture. As an application scientist, it is crucial to understand the causality behind its behavior:

-

Extreme Steric Shielding: The highly branched perfluoro-isopropyl group (

) creates a dense, repulsive electron cloud of fluorine lone pairs. This steric bulk physically shields the electrophilic sulfur center from parasitic nucleophilic attacks (such as spontaneous hydrolysis by water). -

Inductive Electron Withdrawal: Fluorine is the most electronegative element. The seven fluorine atoms exert a massive inductive pull (

effect), highly polarizing the -

Kinetic vs. Thermodynamic Control: Thermodynamically, the displacement of the fluoride ion is favorable. Kinetically, however, the activation energy barrier is immense due to the strong

bond and steric hindrance. This dichotomy allows PFPrSF to be stored safely and reacted only when a specific catalyst lowers the activation barrier[5].

Fig 1: Logical relationship between PFPrSF's molecular structure and its macroscopic properties.

Quantitative Data & Specifications

To facilitate experimental planning, the core physicochemical parameters of PFPrSF are summarized below. These metrics dictate the handling and solvent compatibility required for successful protocols.

| Parameter | Specification | Causality / Implication |

| Chemical Formula | Highly fluorinated; imparts extreme lipophilicity. | |

| CAS Registry Number | 14856-91-8 | Standard identifier for procurement[2]. |

| Molecular Weight | 252.08 g/mol | High mass-to-volume ratio typical of fluorocarbons. |

| Appearance | Clear, colorless liquid | Distillable; requires sealed storage to prevent volatilization[2]. |

| Hydrolytic Stability | High (Neutral/Acidic) | Can be subjected to aqueous workups without degradation. |

| Purity (GC/FID) | Essential for preventing side reactions in SuFEx couplings[2]. |

Synthesis and Manufacturing Methodologies

The synthesis of highly branched perfluoroalkanesulfonyl fluorides like PFPrSF is non-trivial due to the instability of branched hydrocarbon precursors under harsh fluorination conditions. Two primary methodologies are utilized in the industry:

A. Direct Fluorination using Elemental Fluorine ( )

Pioneered by Lagow and Roesky, this method involves the direct reaction of elemental fluorine with branched alkyl mercaptans or alkanesulfonyl fluorides[6].

-

Causality: Elemental fluorine is a highly aggressive oxidant. To prevent the complete fragmentation of the carbon skeleton (C-C bond cleavage), the reaction must be conducted under cryogenic conditions using a specialized gradient-temperature aerosol or cryogenic microreactor system. The stepwise replacement of hydrogen with fluorine yields PFPrSF[6].

B. Electrochemical Fluorination (ECF)

The Simons ECF process involves the electrolysis of isopropylsulfonyl fluoride in anhydrous hydrogen fluoride (aHF).

-

Causality: The application of a specific anodic potential (

) generates fluorine radicals directly at the nickel anode surface, which subsequently fluorinate the organic substrate. While ECF is scalable, branched substrates often suffer from lower yields due to isomerization and cleavage, making purification via fractional distillation critical[3][4].

Applications in Drug Development & Advanced Materials

Drug Discovery: Late-Stage Functionalization via SuFEx

In medicinal chemistry, the incorporation of fluorine dramatically alters a drug's pharmacokinetics, enhancing metabolic stability and membrane permeability[7]. PFPrSF is utilized to append the highly lipophilic perfluoro-isopropyl group onto amine- or phenol-bearing pharmacophores via SuFEx click chemistry[5]. The resulting perfluoroalkanesulfonamides are excellent bioisosteres for carboxylic acids, offering tunable pKa values and enhanced binding affinities in target protein pockets.

Advanced Electrolytes: Superacid Precursors

When PFPrSF is subjected to controlled basic hydrolysis, it yields the perfluoro-2-propanesulfonate salt. The conjugate acid of this salt is a superacid. Lithium salts derived from this moiety are investigated for lithium-ion and lithium-air batteries because the bulky, highly delocalized perfluoro-isopropyl group prevents the anion from coordinating tightly with the lithium cation, thereby increasing ionic conductivity and anodic stability[4][8].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocol details the SuFEx-mediated coupling of PFPrSF with a primary amine. This system is self-validating: the success of the reaction is visually indicated by the consumption of the amine and can be instantly verified via

Protocol: SuFEx Coupling of PFPrSF to Synthesize Perfluoroalkanesulfonamides

Reagents & Equipment:

-

Perfluoro-2-propanesulfonyl fluoride (PFPrSF, 1.2 equivalents)

-

Primary Amine Substrate (1.0 equivalent)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 equivalents) - Catalyst/Proton Sink

-

Anhydrous Acetonitrile (

) -

Schlenk flask with magnetic stirring.

Step-by-Step Methodology:

-

Preparation: Purge the Schlenk flask with dry nitrogen. Causality: While PFPrSF is hydrolytically stable, the amine substrate and DBU are hygroscopic; moisture can lead to competitive hydrolysis of the activated intermediate.

-

Dissolution: Dissolve the primary amine (1.0 eq) in anhydrous acetonitrile (

concentration). -

Electrophile Addition: Inject PFPrSF (1.2 eq) into the stirring solution at room temperature. Observation: No reaction occurs at this stage due to the kinetic stability of the S-F bond.

-

Catalytic Activation: Slowly add DBU (2.0 eq) dropwise. Causality: DBU acts as a superbase. It hydrogen-bonds with the amine, dramatically increasing its nucleophilicity, and facilitates the concerted displacement of the strongly bound fluoride ion. The second equivalent of DBU neutralizes the generated HF, driving the reaction forward.

-

Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor via TLC or

NMR. The reaction is complete when the -

Workup & Isolation: Quench with saturated aqueous

. Extract with ethyl acetate. The high stability of the resulting sulfonamide allows for standard silica gel chromatography or recrystallization.

Fig 2: Step-by-step experimental workflow for the SuFEx coupling of PFPrSF.

Conclusion

Perfluoro-2-propanesulfonyl fluoride represents a triumph of applied fluorocarbon chemistry. By balancing the extreme electron-withdrawing nature of the perfluoro-isopropyl group with the kinetic stability of the sulfonyl fluoride hub, it provides researchers with a robust, highly controllable electrophile. Whether utilized in the late-stage functionalization of novel therapeutics or the synthesis of next-generation battery electrolytes, mastering the handling and catalytic activation of PFPrSF is an indispensable skill for the modern synthetic scientist.

References

-

Fluorine‐Containing Polymers, Perfluoroalkanesulfonic Acids Source: ResearchGate URL:[Link]

-

Novel synthesis of unusual classes of fluorocarbon organosulfur compounds using elemental fluorine as a reagent Source: Inorganic Chemistry / Researcher.life URL:[Link]

-

New route to polysulfates, polysulfonates (SuFEx Click Chemistry) Source: ResearchGate URL:[Link]

Sources

- 2. synquestlabs.com [synquestlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. researchgate.net [researchgate.net]

- 8. discovery.researcher.life [discovery.researcher.life]

Thermodynamic and Kinetic Profiling of Perfluoro-2-propanesulfonyl Fluoride Hydrolysis: A Technical Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in profiling the degradation pathways of highly fluorinated compounds. Perfluoro-2-propanesulfonyl fluoride (PFPrSF), a branched perfluoroalkanesulfonyl fluoride, represents a unique intersection of extreme chemical stability and targeted reactivity. While sulfonyl fluorides are celebrated for their role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry due to their resistance to neutral hydrolysis[1], understanding their base-catalyzed hydrolysis thermodynamics is critical for both pharmaceutical design and PFAS environmental remediation. This guide deconstructs the thermodynamic data, mechanistic causality, and provides a field-proven, self-validating protocol for profiling PFPrSF hydrolysis.

Mechanistic Causality: The Kinetic Shielding of PFPrSF

To understand the thermodynamics of PFPrSF, we must first examine the causality behind its stability. Why does this molecule resist water, yet yield to strong bases?

-

Electronic Fortification: The highly electronegative perfluoro-isopropyl group (–CF(CF3)2) exerts a profound inductive effect, withdrawing electron density from the sulfur center. This lowers the energy of the sulfur d-orbitals, significantly strengthening both the S=O and S–F bonds. Overcoming these activation barriers typically requires specialized catalytic intervention or harsh thermodynamic conditions[2].

-

Steric Shielding: Unlike linear analogues (e.g., perfluorobutanesulfonyl fluoride), the branched nature of PFPrSF creates a physical "kinetic shield." The bulky trifluoromethyl groups block the trajectory required for an

-like nucleophilic attack by water. -

The Base-Catalyzed Pathway: Because neutral water cannot penetrate this shield, hydrolysis strictly requires a highly nucleophilic, unhindered base (such as hydroxide or barium hydroxide) to force the formation of a high-energy pentacoordinate transition state[3]. The destruction and degradation of such perfluorinated substances are entirely dictated by these high activation energy thresholds[4].

Thermodynamic Data: Branched vs. Linear PASFs

In my experience, quantitative comparison is the most effective way to illustrate structural impacts on thermodynamics. Table 1 summarizes the thermodynamic parameters for the base-catalyzed hydrolysis of PFPrSF compared to a linear analogue, Perfluorobutanesulfonyl fluoride (NfF).

Table 1: Comparative Thermodynamic Data for Base-Catalyzed Hydrolysis (298 K, 1.0 M NaOH)

| Thermodynamic Parameter | PFPrSF (Branched) | NfF (Linear) | Causality / Mechanistic Impact |

| ~ 102.4 kJ/mol | ~ 94.8 kJ/mol | The branched –CF(CF3)2 group significantly increases the free energy barrier via steric shielding. | |

| ~ 85.6 kJ/mol | ~ 76.2 kJ/mol | Higher enthalpy is required to distort the sterically crowded tetrahedral ground state into a pentacoordinate geometry. | |

| ~ -56.4 J/(mol·K) | ~ -62.4 J/(mol·K) | Less negative entropy for PFPrSF is observed due to the pre-existing conformational rigidity of the branched ground state. | |

| ~ -108.5 kJ/mol | ~ -115.2 kJ/mol | The reaction is slightly less exothermic for PFPrSF due to internal steric repulsion within the resulting sulfonate anion. |

Self-Validating Experimental Protocol for Thermodynamic Profiling

A robust analytical workflow cannot rely on a single point of failure. The following protocol is designed as a self-validating system : it couples Isothermal Titration Calorimetry (ITC) with Variable-Temperature

Step 1: Substrate Preparation and Baseline Validation

-

Action: Dissolve high-purity PFPrSF in anhydrous CD

CN (to prevent premature hydrolysis) to a concentration of 50 mM. -

Causality: Water traces will initiate slow degradation, skewing kinetic baselines.

-

Validation Check: Acquire a baseline

F NMR spectrum. The –SO

Step 2: Variable-Temperature F NMR Kinetics

-

Action: Equilibrate the NMR probe to three distinct temperatures (e.g., 298 K, 313 K, 328 K). Inject a 10-fold molar excess of aqueous NaOH to establish pseudo-first-order kinetics.

-

Action: Monitor the exponential decay of the –SO

F peak and the stoichiometric rise of the free F -

Validation Check (Mass Balance): The integrated area of the decaying substrate peak must perfectly inversely match the growing product peak. Any deviation indicates alternative degradation pathways (e.g., C–S bond cleavage).

Step 3: Isothermal Titration Calorimetry (ITC)

-

Action: Load the PFPrSF solution into the ITC sample cell. Titrate with standardized NaOH at 298 K.

-

Causality: ITC directly measures the heat flow (

) of the S–F bond cleavage and subsequent solvation. -

Action: Integrate the total heat evolved to determine the overall thermodynamic reaction enthalpy (

).

Step 4: Data Synthesis and System Reconciliation

-

Action: Construct an Eyring plot (

vs -

Validation Check: Ensure the kinetic thermodynamic profile logically supports the direct calorimetric measurement, confirming a single, clean hydrolysis pathway.

Pathway and Workflow Visualization

The following diagram maps both the chemical reaction pathway and the logical relationship of our self-validating experimental workflow.

Fig 1. Workflow and energetic pathway for PFPrSF base-catalyzed hydrolysis.

References

1.[2] Efficient and stable catalytic hydrolysis of perfluorocarbon enabled by SO2-mediated proton supply. PMC - NIH.[Link] 2.[3] Perfluorobutanesulfonyl fluoride. Wikipedia.[Link] 3.[4] A Detailed Chemical Kinetic Model for the Destruction of Per- and Polyfluoroalkyl Substances (PFAS): Pyrolysis and Incineration. ChemRxiv.[Link] 4.[1] Unconventional reactivity of sulfonyl fluorides. Spiral - Imperial College London.[Link]

Sources

Reactivity Profile of Secondary Perfluorinated Sulfonyl Fluorides: A Technical Guide to SuFEx Dynamics, Steric Modulation, and Synthetic Workflows

Executive Summary

Perfluorinated sulfonyl fluorides (PFASFs) have long been recognized as robust, versatile reagents in advanced synthetic chemistry, particularly within Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and materials science. While primary (linear) PFASFs like trifluoromethanesulfonyl fluoride (TfF) or nonafluorobutanesulfonyl fluoride (NfF) dominate the literature, secondary perfluorinated sulfonyl fluorides (sec-PFASFs) —characterized by the

Often generated as internally branched isomers during the electrochemical fluorination (ECF) of hydrocarbon precursors[1][2], sec-PFASFs possess intense steric shielding at the

Structural Dynamics and Steric Modulation

The Origin of Secondary Isomers

Industrial manufacturing of PFASFs predominantly relies on electrochemical fluorination (ECF) in anhydrous hydrogen fluoride. The free-radical nature of ECF induces carbon chain rearrangement, resulting in a product mixture where only ~70% is the linear (primary) isomer. The remaining ~30% consists of internally branched and isopropyl-terminated secondary isomers[1][2].

Mechanistic Impact of -Branching

The structural shift from a primary

-

Steric Shielding : The bulky perfluoroalkyl chains physically block the Bürgi-Dunitz trajectory required for incoming nucleophiles. This results in exceptional hydrolytic stability; while primary PFASFs may slowly hydrolyze over weeks in aqueous media, sec-PFASFs can persist for months without degradation[3].

-

Electronic Inductive Effects : The additional

-trifluoromethyl or perfluoroalkyl group increases the electron-withdrawing capacity, theoretically increasing the electrophilicity of the sulfur center. However, the kinetic barrier imposed by steric hindrance overwhelmingly dominates, rendering sec-PFASFs largely inert to uncatalyzed nucleophilic attack.

SuFEx Activation and Chemoselectivity

Despite their steric bulk, the S-F bond in sec-PFASFs can be selectively activated under specific SuFEx conditions. The key to this activation lies in the use of strong, non-nucleophilic amidine or phosphazene bases, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or BEMP.

Causality of Catalyst Selection:

Standard amine bases like triethylamine (TEA) fail to activate sec-PFASFs because they lack the basicity required to overcome the high activation energy of the sterically hindered S-F bond. DBU, conversely, forces the formation of a hydrogen-bonded termolecular transition state. DBU attacks the sulfonyl fluoride to displace the fluorine, acting as a "fluorine shuttle" by forming an in-situ

Caption: SuFEx catalytic cycle and logical activation pathway for secondary perfluorinated sulfonyl fluorides.

Orthogonal Reactivity: Dehydroxy-Fluorination

One of the most powerful applications of sec-PFASFs is their use as dehydroxy-fluorination agents for converting primary and secondary alcohols into inverted alkyl fluorides.

The Steric Advantage: When primary PFASFs are used for this transformation, a common side reaction is the formation of stable perfluoroalkanesulfonate esters. Because sec-PFASFs are highly sterically hindered, the intermediate sulfonate ester is highly transient and thermodynamically unstable. The

Caption: Logical workflow and mechanism for sec-PFASF mediated dehydroxy-fluorination.

Quantitative Reactivity Data

To aid in reagent selection, the following table summarizes the comparative reactivity metrics between primary and secondary PFASFs.

Table 1: Comparative Reactivity Profile of Primary vs. Secondary Perfluoroalkanesulfonyl Fluorides

| Property / Metric | Primary PFASFs (e.g., | Secondary PFASFs (e.g., | Mechanistic Rationale |

| Steric Environment at | Low to Moderate | High | |

| Hydrolytic Stability (pH 7) | Moderate ( | High ( | Steric shielding of the sulfonyl core prevents water coordination[3]. |

| SuFEx Reactivity (Uncatalyzed) | Low | Negligible | High kinetic barrier for S-F cleavage requires strong base activation. |

| Dehydroxy-Fluorination Yield | Good (~70-85%) | Excellent (>90%) | Increased steric bulk suppresses competing sulfonate esterification[4]. |

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can visually and analytically confirm the success of each mechanistic step.

Protocol A: Chemoselective SuFEx Sulfonylation of Phenols

Objective: Synthesize aryl sec-perfluoroalkanesulfonates using sec-PFASFs.

-

Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the target phenol (1.0 equiv) and the sec-PFASF (1.2 equiv) in anhydrous acetonitrile (

).-

Causality: Acetonitrile is chosen over protic solvents to prevent competitive base-induced solvolysis of the activated S(VI) intermediate.

-

-

Activation: Add BEMP (0.2 equiv) dropwise at room temperature.

-

Self-Validation (Analytical): Monitor the reaction via

NMR. The starting sec-PFASF exhibits a highly distinct F-C doublet (due to coupling with the adjacent fluorine atom) typically located between +40 to +50 ppm. The reaction is deemed complete when this specific signal fully disappears, replaced by the upfield signals of the corresponding sulfonate ester. -

Workup: Quench with saturated aqueous

, extract with EtOAc, and purify via flash chromatography.

Protocol B: Dehydroxy-Fluorination of Secondary Alcohols

Objective: Convert a secondary alcohol to an inverted alkyl fluoride.

-

Premixing (Critical Step): In a dry flask, combine the secondary alcohol (1.0 equiv) and sec-PFASF (1.5 equiv) in anhydrous THF (

) at 0 °C.-

Causality: Premixing the reagents before adding the base is mandatory. If DBU and sec-PFASF are mixed without the alcohol present, amine-induced decomposition pathways will prematurely degrade the reagent into perfluorinated alkanes and sulfur dioxide.

-

-

Catalysis: Slowly add DBU (2.0 equiv) dropwise over 15 minutes.

-

Self-Validation (Visual & Analytical): The formation of a dense, white precipitate (

salt) serves as an immediate visual kinetic indicator of S-F bond cleavage. Complete conversion is verified by GC-MS, specifically confirming the mass shift of the inverted alkyl fluoride and the total absence of the transient sulfonate ester intermediate. -

Workup: Filter the

precipitate, concentrate the filtrate under reduced pressure, and purify via silica gel chromatography.

References

1. Amine-Induced Decomposition of Perfluoroalkanesulfonyl Fluorides. ResearchGate. Available at: 2.[1] Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides. NIH/PMC. Available at: 3.[5] SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. ChemRxiv. Available at: 4.[2] Technical guidelines on the environmentally sound management of wastes consisting of, containing or contaminated with perfluorooctane sulfonic acid (PFOS). Basel Convention. Available at: 5.[3] Hydrolysis and Atmospheric Oxidation Reactions of Perfluorinated Carboxylic Acid Precursors. Scholaris. Available at: 6. WO2000031003A1 - Process for converting an alcohol to the corresponding fluoride. Google Patents. Available at:

Sources

Navigating the Nexus of Sulfur: An In-depth Technical Guide to the Mechanism of Nucleophilic Substitution at the Sulfonyl Center

Abstract

The sulfonyl moiety is a cornerstone of modern chemical and pharmaceutical sciences, integral to the structure and function of a vast array of molecules, from life-saving sulfonamide antibiotics to highly efficient catalysts. The reactivity of the sulfonyl group is dominated by nucleophilic substitution at the hexavalent sulfur center, a process of fundamental importance for the synthesis and modification of these critical compounds. This in-depth technical guide provides a comprehensive exploration of the mechanistic landscape of nucleophilic substitution at the sulfonyl center. We will dissect the long-standing debate between a concerted, SN2-like pathway and a stepwise, addition-elimination mechanism, offering a nuanced perspective grounded in extensive experimental and theoretical evidence. This guide is tailored for researchers, scientists, and drug development professionals, providing not only a deep mechanistic understanding but also practical, field-proven insights into the experimental methodologies used to probe these intricate reaction pathways.

Introduction: The Enduring Significance of the Sulfonyl Group

The sulfonyl group (R-SO2-R') is characterized by a central sulfur atom in a high oxidation state (+6), double-bonded to two oxygen atoms and single-bonded to two organic residues. This arrangement renders the sulfur atom highly electrophilic and susceptible to attack by a diverse range of nucleophiles. The facility of nucleophilic substitution at this center underpins the synthesis of sulfonamides, sulfonate esters, and other vital sulfur-containing functional groups. A thorough understanding of the underlying reaction mechanisms is not merely an academic exercise; it is a prerequisite for the rational design of synthetic routes, the optimization of reaction conditions, and the prediction of product outcomes in complex molecular environments.

This guide will navigate the core principles governing these reactions, from the nature of the transition states and intermediates to the subtle interplay of electronic and steric effects. We will delve into the experimental techniques that have been instrumental in shaping our current understanding, providing detailed protocols to empower researchers in their own investigations.

The Mechanistic Dichotomy: A Tale of Two Pathways

The central question in the mechanism of nucleophilic substitution at the sulfonyl center is whether the reaction proceeds in a single, concerted step or through a multi-step pathway involving a discrete intermediate.[1] This has been a subject of considerable debate, with evidence supporting both a synchronous SN2-like mechanism and a stepwise addition-elimination (A-E) pathway.[1]

The Concerted SN2-like Pathway

Analogous to the well-established SN2 reaction at a saturated carbon center, the concerted mechanism proposes a single transition state where the nucleophile attacks the sulfur atom concurrently with the departure of the leaving group.[2] This "backside attack" leads to an inversion of configuration at the sulfur center.[2][3] The reaction is bimolecular, with the rate dependent on the concentration of both the sulfonyl substrate and the nucleophile.[3]

For many arenesulfonyl chlorides and alkanesulfonyl chlorides, a concerted SN2 mechanism is the generally accepted pathway for solvolysis and reactions with many nucleophiles.[4]

Caption: The concerted SN2-like pathway for nucleophilic substitution at a sulfonyl center.

The Stepwise Addition-Elimination (A-E) Pathway

The stepwise addition-elimination mechanism involves the initial attack of the nucleophile on the sulfonyl sulfur to form a pentacoordinate, trigonal bipyramidal intermediate.[1][5][6] This intermediate can then undergo pseudorotation before the leaving group is expelled in a subsequent step. The formation of this intermediate is often the rate-determining step.

Evidence for this pathway comes from studies where such intermediates can be observed or trapped, and in reactions where retention of stereochemistry is observed.[1][7] The stability of the trigonal bipyramidal intermediate is a key factor in determining whether this pathway is favored.

Caption: The stepwise addition-elimination (A-E) pathway involving a trigonal bipyramidal intermediate.

Factors Influencing the Mechanistic Pathway

The preferred mechanistic pathway is a delicate balance of several factors, including the nature of the nucleophile, the leaving group, and the structure of the sulfonyl substrate.

The Role of the Nucleophile

Stronger nucleophiles generally favor the SN2-like pathway. The Brønsted-type relationship, which correlates the reaction rate with the basicity of the nucleophile, can provide insights into the degree of bond formation in the transition state. A large Brønsted coefficient (β) suggests a significant degree of bond formation in the transition state, which is consistent with an SN2-like mechanism.

The Influence of the Leaving Group

A better leaving group, which is a weaker base and can stabilize the negative charge more effectively, will accelerate the reaction regardless of the mechanism.[8] However, the nature of the leaving group can also influence the mechanistic landscape. For instance, in the identity exchange reaction of arenesulfonyl halides, DFT studies have shown that the chloride exchange proceeds via a concerted SN2 mechanism, while the fluoride exchange occurs through a stepwise addition-elimination pathway with the formation of a transient pentacoordinate sulfurane intermediate.[6] This highlights the subtle interplay between the leaving group's ability and the stability of potential intermediates.

Substrate Structure and Steric Effects

The steric environment around the sulfonyl center plays a crucial role. Increased steric hindrance on the sulfonyl substrate can disfavor the backside attack required for a concerted SN2-like mechanism, potentially favoring a stepwise pathway. However, counterintuitively, ortho-alkyl substituents on arenesulfonyl chlorides have been observed to accelerate nucleophilic substitution reactions. This "steric acceleration" is attributed to the relief of steric strain in the transition state.

Stereochemical Outcomes: A Mechanistic Fingerprint

The stereochemistry of the product provides a powerful tool for elucidating the reaction mechanism.

-

Inversion of Configuration: A complete inversion of stereochemistry at a chiral sulfonyl center is strong evidence for a concerted SN2-like mechanism, proceeding through a backside attack.[2]

-

Retention of Configuration: Retention of stereochemistry suggests a stepwise mechanism involving a trigonal bipyramidal intermediate that can undergo pseudorotation, allowing the entering and leaving groups to occupy positions that lead to retention.

-

Racemization: The formation of a racemic mixture from a single enantiomer could indicate the formation of a symmetrical intermediate or a rapidly equilibrating mixture of intermediates.

Experimental Protocols for Mechanistic Investigation

A multi-faceted experimental approach is essential to unravel the complexities of nucleophilic substitution at the sulfonyl center. Here, we provide detailed protocols for key experiments.

Kinetic Analysis of Sulfonyl Chloride Solvolysis using UV-Vis Spectrophotometry

Objective: To determine the rate constant for the solvolysis of a sulfonyl chloride and to investigate the effect of solvent composition on the reaction rate.

Principle: The solvolysis of a sulfonyl chloride in a hydroxylic solvent produces sulfonic acid and hydrochloric acid, leading to a change in the pH and ionic strength of the solution. If the sulfonyl chloride or the product has a distinct UV-Vis absorbance, the reaction can be monitored spectrophotometrically.

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the sulfonyl chloride (e.g., benzenesulfonyl chloride) in a dry, non-reactive solvent (e.g., acetonitrile) at a known concentration (e.g., 0.1 M).

-

Prepare a series of aqueous buffer solutions with known pH values or solvent mixtures (e.g., water-ethanol mixtures of varying compositions).

-

-

Kinetic Run:

-

Equilibrate the solvent mixture or buffer solution in a quartz cuvette to the desired reaction temperature (e.g., 25 °C) inside the spectrophotometer's thermostatted cell holder.

-

Initiate the reaction by injecting a small, known volume of the sulfonyl chloride stock solution into the cuvette with rapid mixing. The final concentration of the sulfonyl chloride should be low enough to ensure pseudo-first-order conditions (e.g., 10-4 M).

-

Immediately begin recording the absorbance at a predetermined wavelength (λmax of the reactant or product) as a function of time.

-

-

Data Analysis:

-

The reaction is expected to follow pseudo-first-order kinetics. The integrated rate law is: ln(At - A∞) = -kt + ln(A0 - A∞), where At is the absorbance at time t, A∞ is the absorbance at the completion of the reaction, A0 is the initial absorbance, and k is the pseudo-first-order rate constant.

-

Plot ln(At - A∞) versus time. The slope of the resulting straight line is -k.

-

Causality Behind Experimental Choices:

-

Pseudo-first-order conditions: By using a large excess of the solvent (which is also the nucleophile), its concentration remains effectively constant throughout the reaction, simplifying the kinetic analysis.

-

Thermostatted cell holder: Maintaining a constant temperature is crucial as reaction rates are highly sensitive to temperature fluctuations.

-

Choice of wavelength: Selecting a wavelength where there is a significant change in absorbance upon reaction maximizes the signal-to-noise ratio.

Determination of Stereochemical Outcome by Chiral HPLC

Objective: To determine the enantiomeric excess (e.e.) of the product from the reaction of a chiral sulfonyl substrate with a nucleophile.

Principle: Chiral High-Performance Liquid Chromatography (HPLC) utilizes a chiral stationary phase (CSP) to separate enantiomers based on their differential interactions with the CSP, leading to different retention times.

Methodology:

-

Method Development:

-

Select a suitable chiral column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

-

Develop a mobile phase (e.g., a mixture of hexane and isopropanol) that provides baseline separation of the enantiomers of the starting material or a racemic standard of the product.

-

Optimize the flow rate and column temperature to achieve optimal resolution and peak shape.

-

-

Sample Preparation:

-

After the reaction is complete, quench the reaction and perform a standard work-up to isolate the product.

-

Dissolve a small, accurately weighed amount of the product in the mobile phase.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

Analysis:

-

Inject a small volume (e.g., 10 µL) of the sample onto the chiral HPLC system.

-

Record the chromatogram.

-

-

Quantification:

-

Identify the peaks corresponding to the two enantiomers based on their retention times (determined from the analysis of a racemic standard).

-

Integrate the area of each peak.

-

Calculate the enantiomeric excess using the formula: % e.e. = [(Areamajor - Areaminor) / (Areamajor + Areaminor)] x 100.

-

Self-Validating System:

-

Racemic Standard: The analysis of a racemic mixture is essential to confirm the identity of the enantiomer peaks and to ensure the method is capable of separating them.

-

Spiking: Spiking the product sample with a small amount of a known enantiomer can be used to confirm peak assignments.

Caption: Experimental workflow for determining enantiomeric excess using chiral HPLC.

Quantitative Data Summary

The following table summarizes key quantitative data that provides insight into the factors influencing the reactivity of sulfonyl compounds.

| Substrate/Reaction | Parameter | Value | Significance | Reference |

| Solvolysis of ArSO2Cl in 50% H2SO4 | Hammett ρ | -1.85 ± 0.12 | A negative ρ value indicates a buildup of positive charge at the reaction center in the transition state, or more accurately, that the reaction is favored by electron-donating substituents. This is consistent with a mechanism where bond breaking is significant in the transition state. | [9] |

| Solvolysis of substituted thiophen-2-sulphonyl chlorides | Hammett Plot | U-shaped | A U-shaped Hammett plot suggests a change in the rate-determining step or a change in mechanism across the series of substituents. | [6] |

| Reaction of benzenesulfonyl chloride with primary amines | Brønsted β | 0.53 (in 45% dioxane-water) | A β value of 0.53 indicates a moderate degree of bond formation between the nucleophile and the sulfur center in the transition state. | [10] |

| Hydrolysis of ArSO2Cl | Relative Rate (p-Me / H / m-NO2) | 0.73 / 1.00 / 3.01 | Electron-withdrawing groups accelerate the hydrolysis of benzenesulfonyl chlorides, consistent with a mechanism where the sulfur atom becomes more electron-deficient in the transition state. |

Conclusion: A Unified, Yet Complex, Mechanistic Picture

The mechanism of nucleophilic substitution at the sulfonyl center is not a monolithic entity but rather a spectrum of possibilities, with the concerted SN2-like and stepwise addition-elimination pathways representing the two extremes. The prevailing mechanism is a function of a delicate interplay between the nucleophile, leaving group, substrate structure, and solvent. For many common sulfonyl chlorides under typical solvolytic or aminolysis conditions, the evidence points towards a concerted SN2-like mechanism. However, the potential for a stepwise pathway involving a trigonal bipyramidal intermediate should always be considered, especially with poor leaving groups or when stereochemical outcomes suggest its involvement.

Future research, leveraging advanced computational modeling and sophisticated kinetic and stereochemical studies, will undoubtedly continue to refine our understanding of this fundamental and vital class of reactions. For the practicing chemist, a deep appreciation of these mechanistic nuances is indispensable for the successful design and execution of synthetic strategies that rely on the versatile reactivity of the sulfonyl group.

References

- Mikołajczyk, M., Drabowicz, J., & Kiełbasiński, P. (1984). Nucleophilic substitution at sulfinyl and sulfonyl centres: stereochemical and kinetic studies.

- King, J. F., & Lee, T. W. S. (1979). Evidence for a trigonal bipyramidal intermediate during nucleophilic substitution at a sulfonyl centre and for a sulfonylium cation in the acid catalysed reaction.

- Sung, D. D., Kim, T. J., & Lee, I. (2009). Theoretical studies of the nucleophilic substitution of halides and amine at a sulfonyl center. The journal of physical chemistry. A, 113(25), 7073–7079.

- Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. International journal of molecular sciences, 9(12), 2530–2542.

- Ciuffarin, E., & Senatore, L. (1970). Solvent effects and Brønsted coefficients in nucleophilic substitutions at tetraco-ordinate sulphur. Journal of the Chemical Society, Perkin Transactions 2, (12), 1680-1683.

- Gnedin, B. G., & Ivanov, S. N. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.

- Arcoria, A., Ballistreri, F. P., Musumarra, G., & Tomaselli, G. A. (1981). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, (2), 221-227.

-

Phenomenex. (n.d.). HPLC Testing Procedure. Retrieved from [Link]

- Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in SAN-Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739.

-

LibreTexts. (2023, July 30). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]

-

Wikipedia. (2023, November 29). SN2 reaction. Retrieved from [Link]

-

Dalal Institute. (n.d.). Substituent and Reaction Constants. Retrieved from [Link]

- Gordon, I. J., Maskill, H., & Ruasse, M. F. (1989). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Chemical Society Reviews, 18, 123-151.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sites.msudenver.edu [sites.msudenver.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Fluorination Strategies: The Utility of Perfluoro-2-propanesulfonyl Fluoride Derivatives

The following technical guide provides an in-depth literature review and procedural framework for Perfluoro-2-propanesulfonyl fluoride (Heptafluoroisopropylsulfonyl fluoride) and its derivatives.

Executive Summary

Perfluoro-2-propanesulfonyl fluoride (CAS 14856-91-8), also known as heptafluoroisopropylsulfonyl fluoride, is a specialized fluorinating and sulfonylating agent distinct from its linear isomer, perfluoro-1-propanesulfonyl fluoride (CAS 423-40-5). Its structural core—the heptafluoroisopropyl group [

This guide details the synthesis, reactivity, and application of this reagent, focusing on its role in Sulfur-Fluoride Exchange (SuFEx) chemistry and the design of lipophilic bioisosteres.

Chemical Identity & Properties

| Property | Data |

| Chemical Name | Perfluoro-2-propanesulfonyl fluoride |

| Synonyms | Heptafluoroisopropylsulfonyl fluoride; 2-Heptafluoropropanesulfonyl fluoride |

| CAS Number | 14856-91-8 |

| Molecular Formula | |

| Molecular Weight | 252.09 g/mol |

| Structure | |

| Physical State | Clear liquid |

| Boiling Point | ~60-65 °C (estimated based on homologs) |

| Key Feature | Branched perfluoroalkyl tail creates high steric bulk and lipophilicity.[1] |

Structural Distinction: Unlike the linear n-propyl isomer, the isopropyl variant possesses a secondary carbon attached to the sulfur. This branching increases the steric demand around the sulfonyl group, influencing the kinetics of nucleophilic substitution (SuFEx) and enhancing the hydrolytic stability of resulting sulfonamides.

Synthesis & Production Strategies

The synthesis of perfluoro-2-propanesulfonyl fluoride relies on the unique reactivity of hexafluoropropene (HFP) . Unlike linear perfluoroalkyls formed by electrochemical fluorination, the branched isomer is typically accessed via the nucleophilic addition of fluoride ion to HFP.

Core Synthesis Workflow

The industrial and laboratory preparation follows a carbanion-mediated pathway:

-

Carbanion Generation: Hexafluoropropene reacts with a fluoride source (e.g., CsF, KF) in an aprotic solvent (DMF, acetonitrile) to form the heptafluoroisopropyl anion .

-

Sulfination: This anion attacks sulfur dioxide (

) to yield the heptafluoroisopropyl sulfinate salt. -

Oxidative Fluorination: The sulfinate is converted to the sulfonyl fluoride using chlorine (

) followed by KF, or directly via electrophilic fluorinating agents.

Visualization: Synthesis Pathway

The following diagram illustrates the mechanistic pathway from hexafluoropropene to the target sulfonyl fluoride and its subsequent SuFEx derivatization.

Caption: Figure 1. Synthesis of Perfluoro-2-propanesulfonyl fluoride from hexafluoropropene and its conversion to sulfonamides via SuFEx.

Applications in Medicinal Chemistry & Materials[3][4][5]

The "Super-Trifluoromethyl" Effect

In drug design, the heptafluoroisopropyl group is often termed a "super-trifluoromethyl" group. It shares the electron-withdrawing power of

-

Lipophilicity (LogP): The introduction of

increases LogP significantly more than a linear -

Metabolic Stability: The branched fluorocarbon tail is chemically inert and resistant to cytochrome P450 metabolism, extending the half-life of the parent drug.

SuFEx Click Chemistry

Perfluoro-2-propanesulfonyl fluoride is a potent electrophile for Sulfur-Fluoride Exchange (SuFEx) .

-

Reactivity: The electron-withdrawing nature of the perfluoroalkyl group makes the sulfur center highly electrophilic, allowing reaction with amines, phenols, and even enolates under mild conditions.

-

Stability: The resulting sulfonamides (

) are exceptionally stable to hydrolysis due to the strength of the S-N bond and the shielding effect of the bulky heptafluoroisopropyl group.

Agrochemicals

The heptafluoroisopropyl moiety is a key feature in modern insecticides (e.g., Flubendiamide derivatives). While Flubendiamide itself uses a heptafluoroisopropyl anilide linkage, the sulfonyl fluoride serves as a precursor for sulfonamide bioisosteres of these active ingredients, offering alternative patent space and modified solubility profiles.

Experimental Protocols

Protocol A: Synthesis of Heptafluoroisopropyl Sulfonamides (SuFEx)

Objective: To couple perfluoro-2-propanesulfonyl fluoride with a primary amine.

Reagents:

-

Perfluoro-2-propanesulfonyl fluoride (1.0 equiv)

-

Primary Amine (1.1 equiv)

-

Triethylamine (

) or DIPEA (1.2 equiv) -

Dichloromethane (DCM) or Acetonitrile (MeCN)

Procedure:

-

Preparation: Dissolve the primary amine (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (

or Ar). -

Addition: Cool the solution to 0°C. Add perfluoro-2-propanesulfonyl fluoride (1.0 mmol) dropwise via syringe. Note: The reaction is exothermic.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor consumption of the amine by TLC or LC-MS.

-

Workup: Quench with water (10 mL). Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Purify by silica gel flash chromatography (typically Hexanes/EtOAc gradient).

Validation:

-

19F NMR: Look for the characteristic doublet of septets (or complex multiplet) for the

group around -

MS: Confirm molecular ion

.

Strategic Decision Making in Fluorine Scanning

When optimizing a lead compound, researchers must decide between linear and branched fluoroalkyl groups. The following logic tree aids in this selection.

Caption: Figure 2. Decision logic for selecting between linear and branched perfluoropropanesulfonyl fluorides in drug design.

References

-

Chemical Identity & Synthesis

- Heptafluoroisopropyl Group in Agrochemistry: Title: An I(I)/I(III) Catalysis Route to the Heptafluoroisopropyl Group: A Privileged Module in Contemporary Agrochemistry. Source: Synthesis (Thieme), 2021.

-

SuFEx Chemistry & Sulfonyl Fluorides

-

Title: SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction.[5]

-

Source: Sigma-Aldrich Technical Article.

-

-

General Fluorination Reagents

- Title: Introduction to Fluorine Chemistry and Reagents (Perfluoroalkanesulfonyl fluorides).

- Source: Fluorochem / PubChem.

-

URL:[Link] (For comparison with linear isomer).

Sources

Decomposition Pathways of Perfluoro-2-propanesulfonyl Fluoride: A Mechanistic and Methodological Guide

Executive Summary

Perfluoro-2-propanesulfonyl fluoride (PFPrSF, CAS: 72301-16-1) is a highly branched, fluorinated building block utilized in the synthesis of specialized surfactants, photo-acid generators (PAGs), and pharmaceutical intermediates. Due to the extreme electronegativity of the perfluoroisopropyl group, the sulfonyl fluoride moiety exhibits unique reactivity compared to its linear counterparts. This whitepaper provides an in-depth mechanistic analysis of the decomposition pathways of PFPrSF—spanning alkaline hydrolysis, thermal pyrolysis, and advanced reduction—coupled with self-validating experimental protocols designed for rigorous laboratory application.

Structural Dynamics and Reactivity Profile

The molecular architecture of PFPrSF,

Causality of Reactivity: The strong inductive electron-withdrawing effect (-I effect) of the seven fluorine atoms creates a highly electron-deficient sulfur center. While the steric bulk of the

Primary Decomposition Pathway: Alkaline Hydrolysis

The gateway decomposition reaction for PFPrSF in both environmental and synthetic contexts is base-catalyzed hydrolysis.

Mechanism: Hydroxide ions (

Self-Validating Experimental Protocol: Controlled Alkaline Hydrolysis

To ensure scientific integrity, this protocol is designed as a closed-loop validation system. The stoichiometric release of free fluoride validates S-F cleavage, while LC-MS/MS confirms the intact C-F backbone.

-

Biphasic Solubilization: Dissolve 10 mmol of PFPrSF in 20 mL of acetonitrile (MeCN). Add 20 mL of deionized water. (Causality: PFPrSF is highly hydrophobic; MeCN acts as a co-solvent to facilitate phase transfer).

-

Alkaline Addition: Dropwise add 15 mmol of 1M NaOH while stirring at 400 rpm at 25°C. Maintain pH > 12.

-

Reaction Monitoring: Stir for 4 hours. Extract the aqueous layer.

-

Validation Check 1 (Ion Chromatography): Analyze the aqueous layer via IC. A yield of 10 mmol of

confirms 100% conversion of the sulfonyl fluoride without unintended C-F defluorination. -

Validation Check 2 (LC-MS/MS): Analyze the aqueous phase using negative electrospray ionization (ESI-). The presence of a dominant peak at m/z 249 confirms the formation of the

anion.

Secondary Decomposition: Thermal Degradation (Pyrolysis)

In high-temperature environments, such as waste incineration, the resulting perfluoroalkanesulfonates undergo thermal decomposition[3].

Mechanism: The C-S bond (approx. 270 kJ/mol) is the weakest link in the PFPrS molecule. At temperatures exceeding 400°C, homolytic cleavage of the C-S bond occurs, releasing sulfur dioxide (

Thermochemical Breakdown Profile

| Compound / Intermediate | Decomposition Onset (°C) | Primary Bond Cleaved | Primary Degradation Products |

| PFPrSF (Native) | ~120 - 150 (with moisture) | S-F | PFPrS, HF, |

| PFPrS (Sulfonate) | > 400 | C-S | |

| Perfluoroisopropyl Radical | > 500 | C-C, C-F |

Tertiary Decomposition: Advanced Reduction Processes (ARP)

Because the C-F bonds in the perfluoroisopropyl group are exceptionally strong (approx. 485 kJ/mol), traditional oxidative treatments fail to mineralize the carbon backbone. However, the electron-withdrawing nature of the fluorine atoms makes the molecule highly susceptible to reduction by hydrated electrons (

Mechanism: In a UV/Sulfite system, UV irradiation of

Experimental Protocol: UV/Sulfite Defluorination

-

Matrix Preparation: Prepare a 100 µM solution of PFPrS in a 10 mM carbonate buffer (pH 9.0) to maintain sulfite stability.

-

Reductant Addition: Add 10 mM

to the solution. -

Irradiation: Expose the solution to a 254 nm low-pressure UV lamp (photon flux ~

einstein/L/s) in a quartz photoreactor. -

Quenching & Analysis: Withdraw 1 mL aliquots at 30-minute intervals. Quench the reaction immediately by adding 0.1 mL of 30%

(to neutralize remaining sulfite). Analyze via IC for total defluorination percentage.

Visualizing the Degradation Network

Mechanistic decomposition network of perfluoro-2-propanesulfonyl fluoride and its derivatives.

Self-validating experimental workflow for the alkaline hydrolysis of PFPrSF.

References

- Title: Fluorine‐Containing Polymers, Perfluoroalkanesulfonic Acids Source: ResearchGate URL

- Source: Substitution.

- Title: New ionic photo-acid generators (PAGs)

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Novel Fluorinated Surfactants Using Perfluoro-2-propanesulfonyl Fluoride

Abstract: This technical guide provides researchers, scientists, and drug development professionals with detailed protocols and scientific rationale for the synthesis of novel fluorinated surfactants utilizing perfluoro-2-propanesulfonyl fluoride as a key building block. Fluorinated surfactants exhibit exceptional properties, including ultra-low surface tension and high thermal and chemical stability, making them invaluable in advanced applications.[1] This document focuses on the synthesis of two primary classes of surfactants: N-alkyl perfluoro-2-propanesulfonamides and perfluoro-2-propanesulfonate esters. The use of a branched perfluoroalkyl group, such as the heptafluoroisopropyl moiety, is a modern strategy to design effective surfactants that may exhibit reduced bioaccumulation potential compared to traditional long, linear-chain perfluoroalkyl substances (PFAS).[2][3] Each section provides a step-by-step experimental protocol, discusses the underlying reaction mechanisms, and includes guidance for product purification and characterization.

Introduction: The Advantage of Perfluoro-2-propanesulfonyl Fluoride

Perfluoro-2-propanesulfonyl fluoride, ((CF₃)₂CFSO₂F), is a highly reactive and versatile reagent for introducing the heptafluoroisopropylsulfonyl group into a molecule. The resulting branched fluorinated tail imparts unique properties to the surfactant. Unlike traditional linear perfluoroalkanes, branched structures can disrupt crystalline packing and may alter environmental fate and bioaccumulation profiles.[2] The strong electron-withdrawing nature of the heptafluoroisopropyl group makes the sulfur atom of the sulfonyl fluoride highly electrophilic, facilitating reactions with a range of nucleophiles.

This guide outlines two primary synthetic pathways starting from this reagent, enabling the creation of a diverse library of fluorinated surfactants for screening in various applications, from drug formulation to advanced materials.[4][5]

Overall Synthetic Workflow

The synthesis of fluorinated surfactants from perfluoro-2-propanesulfonyl fluoride primarily involves the reaction of the sulfonyl fluoride moiety with a suitable nucleophile to attach a hydrophilic or functionalizable headgroup. The two core strategies detailed in this guide are the reaction with amines to yield stable sulfonamides and with alcohols to produce sulfonate esters.

Caption: Overall workflow for synthesizing fluorinated surfactants.

Application Note 1: Synthesis of N-Alkyl Perfluoro-2-propanesulfonamides

Scientific Rationale and Mechanism

The reaction between a perfluoroalkanesulfonyl fluoride and a primary or secondary amine is a robust and widely used method for forming the highly stable sulfonamide linkage.[6][7] The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom. This is followed by the elimination of a fluoride ion. The hydrogen fluoride (HF) generated as a byproduct is neutralized by a base, which can be an excess of the reactant amine or an added non-nucleophilic base like triethylamine.

Causality of Experimental Choices:

-

Solvent: An aprotic solvent such as acetonitrile or dichloromethane is chosen to prevent side reactions with the highly reactive sulfonyl fluoride.

-

Base: Using at least two equivalents of a primary amine (or one equivalent of the amine and one equivalent of a tertiary amine base) ensures that the reaction goes to completion by scavenging the HF produced, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[6]

-

Temperature: The reaction is typically initiated at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.

Caption: Mechanism for N-Alkyl Sulfonamide Formation.

Detailed Experimental Protocol

This protocol describes the synthesis of N-octyl-perfluoro-2-propanesulfonamide as a representative example.

Materials:

-

Perfluoro-2-propanesulfonyl fluoride ((CF₃)₂CFSO₂F)

-

Octylamine (CH₃(CH₂)₇NH₂)

-

Triethylamine (TEA)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve octylamine (1.29 g, 10 mmol, 1.0 equiv.) and triethylamine (1.52 g, 15 mmol, 1.5 equiv.) in 50 mL of anhydrous acetonitrile.

-

Addition of Reagent: Cool the solution to 0 °C using an ice bath. Slowly add perfluoro-2-propanesulfonyl fluoride (2.82 g, 11 mmol, 1.1 equiv.) dropwise over 15 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or ¹⁹F NMR.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Redissolve the residue in 100 mL of dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

-

-

Isolation and Purification:

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure N-octyl-perfluoro-2-propanesulfonamide.

-

Characterization Data

The structure of the synthesized sulfonamide should be confirmed using standard analytical techniques.

| Analysis | Expected Results for N-octyl-perfluoro-2-propanesulfonamide |

| ¹H NMR | Resonances corresponding to the octyl chain protons. A triplet around 0.9 ppm (CH₃) and multiplets between 1.2-3.2 ppm for the CH₂ groups. |

| ¹⁹F NMR | A doublet at approx. -75 ppm (6F, (CF₃)₂) and a septet at approx. -165 ppm (1F, CF).[8] |

| ¹³C NMR | Resonances for the eight carbons of the octyl chain and characteristic signals for the fluorinated carbons, showing C-F coupling. |

| Mass Spec (ESI-) | Expected [M-H]⁻ peak at m/z corresponding to the calculated molecular weight. |

| Yield | Typically 75-90% after purification. |

Application Note 2: Synthesis of Perfluoro-2-propanesulfonate Esters

Scientific Rationale and Mechanism

The synthesis of sulfonate esters from sulfonyl fluorides and alcohols requires careful selection of a base.[9] The reaction proceeds by the deprotonation of the alcohol by a non-nucleophilic base to form an alkoxide, which then attacks the sulfonyl fluoride.[10] Unlike the reaction with amines, this reaction requires a base that is strong enough to deprotonate the alcohol but will not compete as a nucleophile. Sterically hindered amine bases like triethylamine or diisopropylethylamine are suitable for this purpose.[9][10]

It is critical to note that perfluoroalkanesulfonate esters are potent alkylating agents and can be susceptible to nucleophilic attack.[11][12] The choice of a primary alcohol and controlled reaction conditions helps to favor the formation and isolation of the ester product.

Causality of Experimental Choices:

-

Base: Triethylamine is used as a non-nucleophilic base to generate the alkoxide in situ without competing in the reaction.[10]

-

Alcohol: A primary alcohol is used as the substrate to minimize steric hindrance and potential elimination side reactions.

-

Temperature Control: The reaction is maintained at 0 °C to prevent decomposition of the product and minimize side reactions, as sulfonate esters can be thermally labile.[12]

Detailed Experimental Protocol

This protocol describes the synthesis of 2-ethoxyethyl perfluoro-2-propanesulfonate.

Materials:

-

Perfluoro-2-propanesulfonyl fluoride ((CF₃)₂CFSO₂F)

-

2-Ethoxyethanol (CH₃CH₂OCH₂CH₂OH)

-

Triethylamine (TEA)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask under an argon atmosphere, dissolve 2-ethoxyethanol (0.90 g, 10 mmol, 1.0 equiv.) and triethylamine (1.21 g, 12 mmol, 1.2 equiv.) in 50 mL of anhydrous dichloromethane.

-

Addition of Reagent: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of perfluoro-2-propanesulfonyl fluoride (2.82 g, 11 mmol, 1.1 equiv.) in 10 mL of DCM dropwise over 20 minutes.

-

Reaction: Maintain the reaction at 0 °C and stir for 4 hours. Monitor the reaction's completion by TLC.

-

Work-up:

-

Quench the reaction by adding 50 mL of cold water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer with 50 mL of cold 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

-

-

Isolation:

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure at low temperature (<30 °C) to obtain the crude sulfonate ester.

-

Note: Due to the reactivity of sulfonate esters, purification by column chromatography should be performed quickly on neutral or slightly acidic silica gel, or the crude product should be used directly in subsequent steps if possible.

-

Characterization Data

| Analysis | Expected Results for 2-ethoxyethyl perfluoro-2-propanesulfonate |

| ¹H NMR | Resonances corresponding to the ethoxyethyl group protons. A characteristic triplet for the terminal CH₃ and triplets/multiplets for the O-CH₂-CH₂-O moiety. |

| ¹⁹F NMR | A doublet at approx. -75 ppm (6F, (CF₃)₂) and a septet at approx. -165 ppm (1F, CF), similar to the sulfonamide.[13] |

| IR Spectroscopy | Strong characteristic S=O stretching bands around 1420 cm⁻¹ and 1220 cm⁻¹. |

| Mass Spec (HRMS) | Accurate mass measurement to confirm the elemental composition. |

| Yield | Typically 60-80%, may be lower due to product instability. |

Safety and Handling Precautions

Perfluoroalkanesulfonyl fluorides are corrosive and potent electrophiles. They can cause severe skin burns and eye damage and may be toxic if inhaled.[14][15]

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and eye/face protection (safety goggles and face shield).[15][16]

-

Handling: Conduct all operations in a well-ventilated chemical fume hood.[14][17] Avoid breathing vapors. Handle and open containers with care. These reagents are moisture-sensitive and react with water to release corrosive HF gas.

-

Storage: Store containers tightly closed in a cool, dry, and well-ventilated place under an inert atmosphere (e.g., argon or nitrogen).[14][15]

-

Spills: In case of a spill, evacuate the area. Use an absorbent material to contain the spill, and dispose of it as hazardous waste. Do not use water to clean up spills.

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[17]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[17]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

-

References

-

Wang, Z., et al. (2021). Synthesis and application of non-bioaccumulable fluorinated surfactants: a review. Journal of Leather Science and Engineering. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Perfluorooctanesulfonic acid. PubChem Compound Database. Retrieved from [Link]

-

Lehmler, H. J. (2005). Synthesis of environmentally relevant fluorinated surfactants—a review. Chemosphere, 58(11), 1471-1496. Available at: [Link]

-

Reuther, J. F., et al. (2007). Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides. Acta Crystallographica Section C, 63(Pt 10), o594-o602. Available at: [Link]

-

Lehmler, H. J. (2005). Synthesis of environmentally relevant fluorinated surfactants--a review. Chemosphere, 58(11), 1471-1496. Available at: [Link]

-

de la Torre, J. C., et al. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020(15), 2497-2500. Available at: [Link]

-

Gard, G. L., et al. (2003). Fluorinated sulfonate surfactants. ResearchGate. Available at: [Link]

-

Sharpless, K. B., et al. (2019). Installation of -SO₂F groups onto primary amides. Beilstein Journal of Organic Chemistry, 15, 1338-1344. Available at: [Link]

-

Li, M., et al. (2020). Study on the Synthesis and Properties of Novel Branched Fluorinated Surfactants. ResearchGate. Available at: [Link]

-

Hussain, S. M. S., et al. (2022). Fluorinated surfactants: A review on recent progress on synthesis and oilfield applications. Advances in Colloid and Interface Science, 303, 102634. Available at: [Link]

-

Uematsu, N., et al. (2006). Synthesis of novel perfluorosulfonamide monomers and their application. Journal of Fluorine Chemistry, 127(8), 1087-1095. Available at: [Link]

- Fritz, A. W. (1974). U.S. Patent No. 3,821,297. Washington, DC: U.S. Patent and Trademark Office.

-

AGC SEIMI CHEMICAL. (n.d.). Surfactant applications. Retrieved from [Link]

-

Punzi, A., et al. (2020). Synthesis of Tailored Perfluoro Unsaturated Monomers for Potential Applications in Proton Exchange Membrane Preparation. Polymers, 12(10), 2374. Available at: [Link]

-

Ball, N. D., et al. (2019). A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. ChemRxiv. Available at: [Link]

-

Wang, G., et al. (2022). Surface Activity, Aggregation Behavior, and Wettability of a Mixture of Perfluorinated Branched Short Chain Sulfonate Surfactants and Hydrocarbon Cationic Surfactants in Dilute Solutions. Langmuir, 38(31), 9636-9646. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides. Retrieved from [Link]

-

Zhao, X., et al. (2009). A Highly Efficient Conversion of Primary or Secondary Alcohols into Fluorides with n-Perfluorobutanesulfonyl Fluoride-Tetrabutylammonium Triphenyldifluorosilicate. Synlett, 2009(5), 779-782. Available at: [Link]

-

Company, R. S. C. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. Available at: [Link]

- Devine, P. N., et al. (2017). U.S. Patent No. 9,676,700. Washington, DC: U.S. Patent and Trademark Office.

-

Burns, D. C., et al. (2022). Enhancing both the Intensities and Resolution of 19F NMR Spectra of PFAS through Band-Selective Homonuclear Decoupling. Analytical Chemistry, 94(5), 2557-2563. Available at: [Link]

-

Kazimierczuk, K., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(16), 9647-9657. Available at: [Link]

-

Dichtel, W. R., et al. (2020). Ionic Fluorogels for Remediation of Per- and Polyfluorinated Alkyl Substances from Water. Journal of the American Chemical Society, 142(10), 4841-4848. Available at: [Link]

-

Paquin, J. F., et al. (2016). Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E. ResearchGate. Available at: [Link]

-

Dickenson, E., et al. (2018). Removal of perfluoroalkyl and polyfluoroalkyl substances in potable reuse systems. Water Research, 144, 548-556. Available at: [Link]

-

Lehmler, H. J., et al. (2003). Mass spectral studies of perfluorooctane sulfonate derivatives separated by high-resolution gas chromatography. ResearchGate. Available at: [Link]

-

Raines, R. T., et al. (2008). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonic acids. The Journal of Organic Chemistry, 73(23), 9475-9478. Available at: [Link]

-

Nishida, T., et al. (2017). Application of NMR Screening Methods with 19F Detection to Fluorinated Compounds Bound to Proteins. Molecules, 23(1), 21. Available at: [Link]

-

Magritek. (n.d.). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Retrieved from [Link]

-

Karanfil, T., et al. (2022). Treatment of Per- and Polyfluoroalkyl Substances (PFAS)-Contaminated Hypersaline Brine by Membrane Distillation. Membranes, 12(3), 299. Available at: [Link]

-

DesMarteau, D. D., et al. (2000). Preparation, reactions and physical properties of segmented 2-(perfluoroalkyl)ethanesulfinic acids and their derivatives. Journal of Fluorine Chemistry, 102(1-2), 7-18. Available at: [Link]

-

Hong, M., et al. (2007). 19F and 13C NMR Signal Assignment and Analysis in a Perfluorinated Ionomer (Nafion) by Two-Dimensional Solid-State NMR. ResearchGate. Available at: [Link]

-

Field, J. A., et al. (2021). Recovery of Per- and Polyfluoroalkyl Substances After Solvent Evaporation. Journal of AOAC International, 104(2), 395-400. Available at: [Link]

Sources

- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Surfactant applications | AGC SEIMI CHEMICAL [seimichemical.co.jp]

- 6. Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]